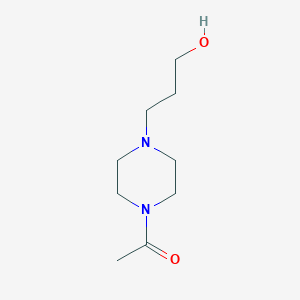

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Übersicht

Beschreibung

“1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the formula C9H18N2O2 . It is a colorless oil and is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the reaction of 1-piperazin-1-ylethanone with 3-bromopropan-1-ol in the presence of potassium carbonate . This mixture is stirred at 80°C for 5 hours . The solid is then filtered and the filtrate is evaporated to give the desired product .Molecular Structure Analysis

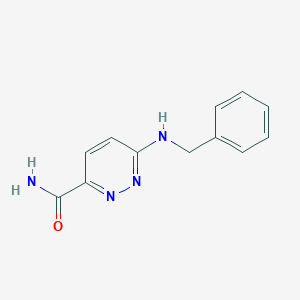

The molecular structure of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 186.25 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one” include reactions with di-isopropyl azodicarboxylate, triphenylphosphine, hydrogen, palladium on activated carbon, N-ethyl-N,N-diisopropylamine, and N,N-dimethyl-formamide . These reactions occur under specific conditions of temperature and pressure .Physical And Chemical Properties Analysis

The compound is a colorless oil . The boiling point and other physical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound is utilized in the development of new pharmaceuticals due to its structural similarity to piperazine, which is known for its versatility in drug design. It serves as a building block in the synthesis of various pharmacologically active molecules. For instance, derivatives of piperazine are explored for their potential as anticancer agents .

Biological Activity Studies

The piperazine moiety within this compound is of interest in biological activity studies. Piperazine derivatives have been investigated for their antifungal properties against strains like C. albicans and C. galibrata, which are known to cause infections in humans .

Chemical Reference Standards

Due to its well-defined chemical structure and purity, 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods used in pharmaceutical testing .

Eigenschaften

IUPAC Name |

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDEQUXFYPGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466103 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one | |

CAS RN |

145943-75-5 | |

| Record name | 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)